Crambescidin 826
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Overview
Description
Crambescidin 826 is an organic heteropentacyclic guanidine alkaloid isolated from maringe sponge Monanchora sp. It exhibits anti-HIV-1 and anti-HSV-1 activity. It has a role as an anti-HIV-1 agent, an anti-HSV-1 agent and a marine metabolite. It is a member of guanidines, an alkaloid, a carboxylic ester, a spiro compound, an organic heteropentacyclic compound, a primary amino compound and a monocarboxylic acid amide.
Scientific Research Applications
HIV-1 Fusion Inhibition
Crambescidin 826, a polycyclic guanidine alkaloid from the marine sponge Monanchora sp., has shown potential in inhibiting HIV-1 fusion. This compound, alongside other related alkaloids, has been found to inhibit HIV-1 envelope-mediated fusion in vitro, suggesting a possible application in HIV research and therapy (Chang, Whittaker, & Bewley, 2003).
Impact on Cortical Neurons
Research indicates that related compounds, such as Crambescidin 816, can induce cytotoxicity in cortical neurons through calcium influx. This effect is linked to glutamate receptors, providing insights into the neurotoxic activity of these alkaloids, which could be relevant in neurological research (Mendez et al., 2017).
Antifungal Effects
Crambescidin-816, closely related to Crambescidin 826, has been shown to act as a potent antifungal agent. It induces cell cycle arrest, apoptosis, and increased cell size in Saccharomyces cerevisiae, suggesting its potential use in combating fungal infections (Rubiolo et al., 2013).
Cytotoxicity in Tumor Cells
Studies have demonstrated the cytotoxic effects of Crambescidin 816 on tumor cells, including human liver-derived tumor cells. The mechanism of action involves transcriptional effects on cells, highlighting its potential as an anticancer agent (Rubiolo et al., 2014).
Anticancer Properties
Research on Crambescidin 816 and related compounds has shown promising anticancer properties, particularly in inhibiting tumor growth and activating apoptotic signaling in colorectal carcinoma models. This suggests a potential application in cancer therapy (Roel et al., 2016).
Effects on Voltage-Gated Ion Channels
Crambescidin compounds have been studied for their effects on voltage-gated ion channels in neurons. These studies provide valuable insights into the neurological effects of these compounds, which could be important in neuropharmacology (Martín et al., 2013).
Antimicrobial Activity
Crambescidin 800, a compound closely related to Crambescidin 826, exhibits potent antimicrobial activity, particularly against common pathogenic bacteria. This suggests potential applications in antimicrobial research (Sun et al., 2015).
Synthesis and Biological Tools
The synthesis of Crambescidin and related guanidine alkaloids, and their application as chemical/biological tools, is an area of ongoing research. This includes the exploration of their biological activities and potential uses as catalysts in chemical reactions (Nagasawa & Hashimoto, 2003).
properties
Product Name |
Crambescidin 826 |
---|---|
Molecular Formula |
C47H82N6O6 |
Molecular Weight |
827.2 g/mol |
InChI |
InChI=1S/C47H82N6O6/c1-3-39-25-18-19-30-46(59-39)36-38-28-29-40-43(47(31-21-24-37(2)58-47)51-45(50-46)53(38)40)44(56)57-35-20-16-14-12-10-8-6-4-5-7-9-11-13-15-17-27-42(55)52(34-23-32-48)33-22-26-41(49)54/h18,25,37-40,43H,3-17,19-24,26-36,48H2,1-2H3,(H2,49,54)(H,50,51)/t37-,38+,39+,40-,43-,46+,47-/m1/s1 |
InChI Key |
FIZFMEDRNMJYPL-XMXBVVCASA-N |
Isomeric SMILES |
CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCC[C@H](O5)C)N2 |
SMILES |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCCC(O5)C)N2 |
Canonical SMILES |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCCC(O5)C)N2 |
synonyms |
crambescidin 826 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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